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Basic Violet 22

Cat. No.: B1173508
CAS No.: 11075-24-4
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Description

Significance and Historical Context of Basic Violet 2 in Chemical Research

Basic Violet 2 holds historical significance as one of the early synthetic dyes developed in the latter half of the 19th century, following the pioneering work on mauve in 1856 researchgate.net. Triarylmethane dyes, including the fuchsine homologues to which Basic Violet 2 belongs, were among the first synthetic colorants produced researchgate.net. Their vibrant hues quickly garnered interest for applications in the textile industry and the arts researchgate.net. The synthesis of Basic Violet 2, also known as New Fuchsin or Magenta III, was reported in 1889 researchgate.net. Its historical use spans the dyeing of various materials such as wool, silk, cotton, polyacrylonitrile (B21495) fibers, and leather, as well as serving as a biological stain researchgate.net. While some early triarylmethane dyes were noted for their tendency to fade upon light exposure, research into their chemical properties and stability continues researchgate.net.

Scope of Academic Inquiry into Basic Violet 2 Derivatives and Analogues

Academic inquiry into Basic Violet 2 extends to the investigation of its chemical behavior, interactions with other substances, and the study of its derivatives and analogues. As a member of the triarylmethane dye family, Basic Violet 2 is structurally related to other fuchsine homologues like pararosaniline, rosaniline (Magenta I), and Magenta II, which differ in the degree of methylation on the aromatic rings researchgate.netresearchgate.net. Research explores the synthesis and characterization of these related compounds and their distinct chemical properties researchgate.netresearchgate.net. Studies also involve examining the interactions of Basic Violet 2 with various host molecules, such as cyclodextrins, to understand the formation of inclusion complexes and the resulting changes in spectroscopic properties researchgate.netconicet.gov.ar. This area of research contributes to the broader field of supramolecular chemistry and the potential for using such complexes in various applications conicet.gov.ar. Furthermore, investigations into the degradation pathways of Basic Violet 2 under different chemical processes, such as advanced oxidation processes like the Fenton reaction, are conducted to understand its environmental fate and develop methods for its removal from wastewater studiespublicacoes.com.br.

Fundamental Research Questions Driving Basic Violet 2 Studies

Fundamental research questions driving studies on Basic Violet 2 often revolve around understanding its intrinsic chemical properties and behavior. These include:

How does the molecular structure of Basic Violet 2 influence its spectroscopic properties, such as absorption and fluorescence, and how are these properties affected by the surrounding chemical environment (e.g., solvent effects)? conicet.gov.arresearchgate.net

What are the mechanisms and kinetics of the degradation of Basic Violet 2 under various chemical or physical conditions? studiespublicacoes.com.br

How does Basic Violet 2 interact with different molecules or materials, such as cyclodextrins or solid surfaces, and what are the thermodynamic and structural aspects of the resulting complexes or adsorption phenomena? researchgate.netconicet.gov.ar

How do structural modifications in Basic Violet 2 derivatives and analogues impact their chemical and physical properties? researchgate.netresearchgate.netbeilstein-journals.org

Can Basic Violet 2 or its derivatives be utilized in novel chemical processes or materials, such as in advanced oxidation processes or as components in functional materials? conicet.gov.arstudiespublicacoes.com.br

These questions drive research aimed at elucidating the fundamental chemistry of Basic Violet 2 and exploring its potential in diverse chemical applications.

Here is a table summarizing some key chemical identifiers for Basic Violet 2:

PropertyValueSource
Chemical NameBasic Violet 2, New Fuchsin, C.I. Basic Violet 2, C.I. 42520, Magenta III worlddyevariety.comnih.govresearchgate.netnih.gov
Molecular FormulaC₂₂H₂₄ClN₃ worlddyevariety.comnih.govnih.gov
Molecular Weight365.9 g/mol worlddyevariety.comnih.gov
CAS Registry Number3248-91-7 worlddyevariety.comnih.gov
PubChem CID14454445 nih.govnih.gov
Chemical ClassTriarylmethane dye researchgate.netewg.orgworlddyevariety.com

Studies have investigated the interaction of Basic Violet 2 with hydroxypropyl-β-cyclodextrin (HP-β-CD), demonstrating the formation of inclusion complexes that alter the dye's spectroscopic properties. The binding constants for these complexes were determined using UV-Vis absorption and fluorescence spectroscopy researchgate.netconicet.gov.ar.

MethodBinding Constant (KB) (M⁻¹)Source
UV-Vis Absorption (Max Shift)2.7 × 10³ researchgate.netconicet.gov.ar
UV-Vis Absorption (Area)0.95 × 10³ researchgate.netconicet.gov.ar
Fluorescence (Quantum Yield)2.8 × 10³ researchgate.netconicet.gov.ar
Fluorescence (Max Shift)2.2 × 10³ researchgate.netconicet.gov.ar

Research on the degradation of Basic Violet 2 using the Fenton process has shown significant decolorization and degradation rates studiespublicacoes.com.br. The efficiency of this process can be influenced by the presence of various ions in the solution studiespublicacoes.com.br.

Properties

CAS No.

11075-24-4

Molecular Formula

MgB4O7

Synonyms

Basic Violet 22

Origin of Product

United States

Advanced Synthesis and Structural Characterization Methodologies for Basic Violet 2

Elucidation of Reaction Mechanisms in Basic Violet 2 Synthesis

The primary synthesis route for Basic Violet 2 involves the condensation of ortho-toluidine with formaldehyde. This reaction proceeds through the formation of a colorless intermediate, known as the leuco base, which is subsequently oxidized to form the final colored dye. wikipedia.org A common manufacturing method involves heating 4-(4-Amino-3-methylbenzyl)-2-methylbenzenamine with o-Methylaniline hydrochloride, which then undergoes oxidation. worlddyevariety.com

The critical step in the synthesis is the oxidation of the leuco base. The choice of catalyst and oxidizing agent significantly influences the reaction's efficiency and the final product's quality.

Air and Chemical Oxidants: In glacial acetic acid, the leuco base can be oxidized by treatment with air in the presence of chloranil and gaseous nitrogen oxides (such as nitrogen monoxide and nitrogen dioxide). sci-hub.st

Metal-Based Catalysts: Catalysts that release nitrogen oxides under acidic conditions, like iron(III) nitrate and sodium nitrite, are also employed. sci-hub.st Furthermore, a patented process for preparing triarylmethane dyes utilizes a mixed catalyst system of vanadium and molybdenum in an ionic form. google.com This system acts as an oxygen-activating catalyst, facilitating the oxidation of the leuco base. google.com

Electrochemical Oxidation: An alternative, "greener" approach avoids chemical oxidants altogether. Electrochemical oxidation of the leuco base offers a clean method for synthesis, preventing the formation of toxic transition-metal byproducts that require subsequent removal. google.com

Table 1: Catalytic Systems in Triarylmethane Dye Synthesis

Catalytic System Oxidizing Agent(s) Solvent/Medium Notes
Chemical Oxidation Air, Chloranil, Nitrogen Oxides Glacial Acetic Acid Common industrial method. sci-hub.st
Metal-Based Catalysis Oxygen (from air) Acetic Acid + Cosolvent Vanadium and Molybdenum in ionic form activate oxygen. google.com

The solvent system is not merely a medium for the reaction but plays an active role in the synthesis pathway, affecting solubility, reaction rates, and the stability of intermediates.

Acetic Acid: Glacial acetic acid is a common solvent for the oxidation step, providing the necessary acidic environment for the reaction to proceed. sci-hub.st

Mixed Solvent Systems: In some catalytic processes, a mixture of acetic acid and a cosolvent is used. For instance, a patented method employs a solvent medium containing 20% to 90% by weight of acetic acid and 80% to 10% of a cosolvent like 2-ethoxyethyl acetate. google.com The use of a cosolvent can improve the solubility of the leuco base and influence the final dye concentration, with the product often obtained as a 40-55% solution in the solvent mixture. google.com

Solvatochromism: The choice of solvent can also dramatically affect the electronic spectra of triarylmethane dyes, a phenomenon known as solvatochromism. scielo.brresearchgate.net Studies on related dyes show that solvent polarity and hydrogen-bonding ability can cause significant shifts in the absorption maxima. researchgate.net This effect is attributed to the solvent's influence on the planarity of the aromatic rings relative to the central carbon atom, which can impact the stability and purity of the final product. scielo.br

Isomerism and Conformational Analysis of Basic Violet 2

As a complex triarylmethane dye, Basic Violet 2 can exist as different isomers. These can include constitutional isomers arising from different substitution patterns and stereoisomers, such as conformational isomers, which differ by rotation around single bonds. wikipedia.org The propeller-like, non-planar structure of triarylmethane dyes, caused by steric hindrance between the aryl groups, is a key feature influencing their properties. scielo.br

Distinguishing between isomers of large dye molecules requires a suite of spectroscopic techniques capable of probing subtle differences in their electronic and vibrational structures.

UV-Visible Spectroscopy: The electronic absorption spectrum is highly sensitive to the dye's molecular structure and its interaction with the solvent. Studies on basic fuchsin have shown that different absorption maxima can be assigned to specific π-π* electronic transitions, such as from the HOMO (Highest Occupied Molecular Orbital) and HOMO-1 to the LUMO (Lowest Unoccupied Molecular Orbital). atu.ie Variations in these transitions could be used to differentiate isomers.

Resonance Raman (RR) Spectroscopy: This technique can provide detailed information about the chromophore, the part of the molecule responsible for its color. In studies of the related dye rosolic acid, RR spectroscopy revealed distinct chromophores associated with the central carbon atom and the phenyl donor groups. The solvent was found to induce changes in the molecular symmetry, which could be a powerful tool for distinguishing between conformational isomers. scielo.br

Quantum chemical calculations are instrumental in understanding the structures and properties of complex dyes that may be difficult to characterize experimentally.

Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of triarylmethane dyes. researchgate.net Such studies can predict properties like absorption spectra, ground and excited state dipole moments, and orbital energies (HOMO/LUMO). researchgate.net For instance, computational studies on fuchsin helped assign the experimentally observed absorption bands to specific electronic transitions. atu.ie

Modeling Isomeric Suitability: Computational methods can also be used to screen potential isomers for specific applications. In a study on novel triarylmethane-coumarin structures, DFT calculations were used to investigate their suitability as sensitizers for dye-sensitized solar cells by evaluating their intramolecular charge transfer processes and LUMO energy levels relative to the semiconductor's conduction band. researchgate.net While specific models for Basic Violet 2 isomers are not readily available in the literature, these examples demonstrate the methodology that would be applied to predict their relative stabilities and electronic properties.

Advanced Purity Assessment and Isolation Techniques

Commercial dyes often contain impurities from side reactions or unreacted starting materials. europa.eu Advanced analytical and purification methods are essential to ensure the quality and safety of Basic Violet 2.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Basic Violet 2 and quantifying its impurities. A reverse-phase (RP) HPLC method has been developed using a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid. sielc.com

A 2011 report by the Scientific Committee on Consumer Safety (SCCS) detailed the impurities found in two purified batches of Basic Violet 2, highlighting the presence of related triarylmethane dyes and residual reactants.

Table 2: Impurities Identified in Two Batches of Basic Violet 2 (% by HPLC at 550nm)

Impurity / Contaminant Batch 063-01/41-14 Batch 063-01/41-06
Carbol Fuchsin 5.6% 5.6%
Basic Violet 14 0.1% 0.2%
Basic Fuchsin < 100 ppm < 100 ppm
o-Toluidine 0.001% 0.0039%
p-Toluidine < 0.0015% < 0.0015%
Aniline < 0.001% Not Reported
Sulphated Ash 0.33% 0.33%
Water Content 7.0% 8.5%
Methyl acetate (purification solvent) 2.4% 1.5%

Data sourced from SCCS/1340/10 Opinion on Basic Violet 2. europa.eu

For isolation, techniques such as crystallization from a solvent mixture are used to purify the final product. europa.eu For related dyes like Basic Violet 1, which can contain the suspected carcinogen Michler's ketone as a byproduct, specific purification processes are required. These involve reacting the ketone impurity with a hydrazine compound to form an insoluble aryl hydrazone, which can then be removed by filtration. google.com This type of targeted impurity removal represents an advanced isolation technique applicable to the broader class of triarylmethane dyes.

Chromatographic Methodologies for Basic Violet 2 Purification

The purification of Basic Violet 2, a triarylmethane dye, often involves crystallization and advanced chromatographic techniques to remove impurities and related homologues. europa.eu High-Performance Liquid Chromatography (HPLC) is a principal method for both the analysis and preparative separation of this compound. sielc.com

Reverse-phase (RP) HPLC is particularly effective for the purification of Basic Violet 2. sielc.com This method can be scaled up for the isolation of impurities in preparative separation. sielc.com A typical RP-HPLC setup involves a specialized column, such as a Newcrom R1 reverse-phase column, which exhibits low silanol activity. sielc.com The mobile phase commonly consists of a mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid. sielc.com For applications where the purified compound will be analyzed using mass spectrometry, phosphoric acid is often substituted with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com

The conditions for HPLC purification can be fine-tuned to achieve optimal separation. The use of columns with smaller particle sizes, for instance, 3 µm, is suitable for fast Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 1: Example of HPLC Conditions for Basic Violet 2 Analysis and Purification

Parameter Specification Purpose Citation
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates compounds based on polarity. sielc.com
Column Newcrom R1 (or similar reverse-phase column) Stationary phase for separation; low silanol activity reduces peak tailing. sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid Eluent that carries the sample through the column. sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid Volatile mobile phase suitable for subsequent mass spectrometry analysis. sielc.com

| Application | Analytical and Preparative Separation | Can be used for both analyzing purity and isolating the compound. | sielc.com |

Spectroscopic and Mass Spectrometric Approaches for Impurity Profiling

Impurity profiling is essential for characterizing the final product. A combination of chromatographic separation with spectroscopic and mass spectrometric detection provides a powerful tool for identifying and quantifying impurities in Basic Violet 2.

High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) is a common technique. europa.eu This method allows for the separation of Basic Violet 2 from its impurities, while the DAD provides UV-Vis spectra for each separated component, aiding in their preliminary identification. The relative concentrations of homologues of Basic Violet 2 can be estimated by comparing the peak areas in the resulting chromatogram. europa.eu

For more definitive structural elucidation and sensitive detection, mass spectrometry (MS) is employed, often in tandem with liquid chromatography (LC-MS/MS). lcms.cz This technique is highly effective for screening and quantifying trace levels of synthetic dyes and their impurities. lcms.cz In the analysis of Basic Violet 2, LC-MS can identify impurities such as o-Toluidine. europa.eu

The process involves separating the components of the mixture via LC, after which they are ionized and introduced into the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. mdpi.com By inducing fragmentation of these ions and analyzing the resulting fragment ions (MS/MS), detailed structural information can be obtained, which is crucial for the unambiguous identification of impurities. mdpi.comnih.gov

Table 2: Analytical Techniques for Impurity Profiling of Basic Violet 2

Technique Abbreviation Information Obtained Common Impurities Identified Citation
High-Performance Liquid Chromatography with Diode-Array Detection HPLC-DAD Separation of components, UV-Vis spectra, relative quantification of homologues. Homologues of Basic Violet 2. europa.eu
Liquid Chromatography-Mass Spectrometry LC-MS Molecular weight of impurities. o-Toluidine. europa.eu

| Liquid Chromatography with Tandem Mass Spectrometry | LC-MS/MS | Definitive structural information from fragmentation patterns, sensitive quantification. | Trace level organic impurities and isomers. | lcms.czmdpi.com |

Table of Mentioned Compounds

Compound Name
Basic Violet 2
Acetonitrile
Phosphoric Acid
Formic Acid

Photophysical and Spectroscopic Properties of Basic Violet 2

Detailed Absorption and Emission Spectroscopy of Basic Violet 2

The interaction of Basic Violet 2 with electromagnetic radiation is characterized by strong absorption in the visible region of the spectrum, which is responsible for its intense violet color. The absorption and subsequent emission of light are governed by the molecule's electronic structure and are sensitive to its immediate surroundings.

Analysis of Electronic Transitions and Vibronic Coupling

The absorption spectrum of Basic Violet 2 is primarily dictated by π-π* electronic transitions within its conjugated system. For the related compound fuchsin, two solvent-dependent absorption maxima have been observed, one in the range of 511–538 nm and another between 552–567 nm, both attributed to π-π* transitions. Specifically for New Fuchsin (Basic Violet 2), an absorbance peak has been reported at 554 nm. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The shape and breadth of the absorption bands are influenced by vibronic coupling, which is the interaction between the electronic and vibrational states of the molecule. In triarylmethane dyes, these couplings can be complex, involving various vibrational modes of the aromatic rings and the central methane carbon. This interaction leads to a progression of vibrational fine structure that is often unresolved in solution at room temperature, resulting in broad absorption bands. The specific vibrational modes coupled to the electronic transition can influence the excited-state geometry and subsequent relaxation pathways.

Environmental and Solvatochromic Effects on Spectral Characteristics

Basic Violet 2 exhibits solvatochromism, a phenomenon where the position, and sometimes the intensity, of its absorption and emission bands change with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. In the case of fuchsin, the polarizability of the solvent has been identified as a primary factor influencing the transition energy.

Studies on New Fuchsin have shown variations in its absorption and photoluminescence spectra in different solvents such as deionized water, ethanol, and dimethylformamide (DMF). For instance, the absorption maximum of New Fuchsin has been observed to shift depending on the solvent environment, indicating a change in the energy gap between the ground and excited states. This sensitivity to the local environment makes Basic Violet 2 a potential candidate for use as a probe for solvent polarity.

Solvent PolarityEffect on Absorption/Emission
Increasing PolarityShifts in λmax (can be bathochromic or hypsochromic depending on the specific interactions)
Aprotic vs. ProticAffects hydrogen bonding interactions, influencing spectral shifts

This table illustrates the general principles of solvatochromism applicable to dyes like Basic Violet 2. Specific data for a range of solvents is needed for a more detailed analysis.

Fluorescence Quenching and Enhancement Mechanisms of Basic Violet 2

The fluorescence of Basic Violet 2 can be influenced by various processes that either decrease (quenching) or increase (enhancement) its emission intensity. These mechanisms are crucial for applications in sensing and imaging.

Investigation of Fluorescence Quantum Yields in Various Media

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For triarylmethane dyes, the quantum yield is often highly dependent on the solvent viscosity. This is because non-radiative decay pathways, which compete with fluorescence, are often mediated by rotational or torsional motions of the phenyl rings. In more viscous solvents, these motions are hindered, which can lead to an increase in the fluorescence quantum yield.

Excited-State Dynamics and Lifetimes of Basic Violet 2

The excited-state dynamics of New Fuchsin have been investigated using ultrafast spectroscopic techniques. Following excitation, the molecule undergoes a series of rapid relaxation processes. These include internal conversion, with time constants in the range of 215-400 femtoseconds, and vibrational relaxation, occurring between 1.35 and 62 picoseconds. The lifetime of the singlet excited state has been reported to be in the range of 0.17 to 2.06 nanoseconds.

The relaxation pathway in solution is thought to be significantly influenced by conical intersection dynamics, which provide an efficient channel for non-radiative decay back to the ground state. This ultrafast relaxation is a key factor contributing to the often low fluorescence quantum yields of triarylmethane dyes in low-viscosity solvents. The twisting of the phenyl rings is a critical motion that facilitates access to these conical intersections.

Time-Resolved Spectroscopic Investigations

Time-resolved techniques, such as femtosecond transient absorption spectroscopy (fs-TAS), provide invaluable insights into the ultrafast events that occur after light absorption by Basic Violet 2. Studies on New Fuchsin have utilized fs-TAS to construct a photophysical model of its excited-state population relaxation.

These investigations have revealed the timescales of various photophysical processes, including:

Internal Conversion: An ultrafast process occurring in hundreds of femtoseconds.

Vibrational Relaxation: Taking place on a picosecond timescale.

Singlet State Relaxation: Occurring over nanoseconds.

Triplet State Formation: In some cases, intersystem crossing to a triplet state can occur, with lifetimes extending into the microsecond range.

The transient absorption spectra provide information about the absorption of the excited state and the kinetics of its decay, offering a detailed picture of the pathways by which the molecule dissipates the absorbed energy.

Picosecond and Nanosecond Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the properties and dynamics of short-lived excited states. edinst.com In a typical experiment, a sample is excited by a short "pump" laser pulse, which promotes molecules to an excited electronic state. A second, time-delayed "probe" pulse is then passed through the sample to measure the difference in absorbance between the excited sample and the sample in its ground state. nih.gov This change in absorbance (ΔA) provides a spectral fingerprint of the transient species, such as excited singlet states (S₁), triplet states (T₁), or photochemical intermediates. youtube.com

By varying the time delay between the pump and probe pulses, the evolution of these transient species can be tracked over time, from picoseconds to nanoseconds and longer. edinst.comnih.gov This allows for the determination of key photophysical parameters:

Excited-State Lifetimes: The decay of the transient absorption signal provides direct measurement of the lifetime of the excited states.

Intersystem Crossing (ISC): The rate at which an excited singlet state converts to a triplet state can be observed by monitoring the decay of the S₁ signal and the corresponding rise of the T₁ absorption signal.

Triplet State Characterization: TA spectroscopy is particularly valuable for studying non-emissive triplet states, which cannot be detected by fluorescence spectroscopy.

For a dye like Basic Violet 2, picosecond and nanosecond TA spectroscopy would be instrumental in characterizing its excited-state pathways following photoexcitation. Such studies could elucidate the lifetime of its first excited singlet state and quantify the efficiency of intersystem crossing to the triplet state. This information is crucial for applications where the dye's photostability or its potential to act as a photosensitizer is important. However, based on a comprehensive search of scientific literature, specific studies applying picosecond and nanosecond transient absorption spectroscopy to Basic Violet 2 have not been reported.

Femtosecond Fluorescence Upconversion Studies

Femtosecond fluorescence upconversion is an advanced spectroscopic technique designed to measure fluorescence dynamics with exceptionally high time resolution, typically in the sub-picosecond to femtosecond range. rsc.orghofkenslab.com This method is essential for studying the very initial events that occur immediately after a molecule absorbs a photon, which are often too fast to be captured by conventional fluorescence techniques. delmarphotonics.com

The technique works by mixing the fluorescence emitted from a sample with a femtosecond laser "gate" pulse in a nonlinear crystal. nih.gov The interaction generates a new light signal at a higher frequency (the sum of the fluorescence and gate pulse frequencies), a process known as sum-frequency generation or "upconversion." rsc.org The intensity of this upconverted signal is proportional to the fluorescence intensity at the moment the gate pulse arrives. By systematically varying the time delay between the initial excitation pulse and the gate pulse, the fluorescence decay profile can be reconstructed with femtosecond resolution. nih.gov

This methodology is particularly suited for investigating:

Ultrafast Fluorescence Decay: Capturing the initial, rapid decay of fluorescence from higher excited states.

Solvation Dynamics: Observing the reorientation of solvent molecules around an excited dye molecule, which often occurs on a femtosecond to picosecond timescale.

Vibrational Relaxation: Tracking the process by which an excited molecule dissipates excess vibrational energy.

Computational and Theoretical Chemistry Studies on Basic Violet 2

Quantum Chemical Modeling of Electronic Structure and Molecular Reactivity

Quantum chemical methods are fundamental for understanding the electronic properties of molecules, which are crucial for their color, reactivity, and interactions. These methods solve the electronic Schrödinger equation (or approximations thereof) to obtain information about molecular orbitals, energy levels, charge distribution, and potential energy surfaces.

Density Functional Theory (DFT) Applications for Predicting Reaction Sites

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT is computationally less expensive than traditional ab-initio methods for larger molecules while often providing a good balance of accuracy. For a molecule like Basic Violet 22, DFT could be applied to:

Optimize its molecular geometry to find stable conformations.

Calculate electronic properties such as HOMO-LUMO gaps, ionization potentials, and electron affinities, which relate to its reactivity and spectroscopic properties.

Determine atomic charge distributions and electrostatic potentials, which can help predict sites prone to nucleophilic or electrophilic attack.

Analyze vibrational frequencies to confirm optimized structures as minima on the potential energy surface and predict spectroscopic features.

While DFT is a suitable method for studying the electronic structure and predicting potential reaction sites in organic molecules like Basic Violet 22, specific detailed studies applying DFT solely to predict reaction sites of Basic Violet 22 were not found in the search results.

Ab-initio Calculations for Potential Energy Surfaces and Intermolecular Interactions

Ab-initio methods, derived directly from theoretical principles without empirical parameters (beyond fundamental constants), can provide highly accurate descriptions of molecular systems. Methods like Hartree-Fock (HF) and post-HF methods (e.g., MP2, CCSD(T)) can be used for:

Mapping potential energy surfaces to understand reaction pathways or conformational changes.

Calculating interaction energies between Basic Violet 22 and other molecules (e.g., solvent molecules, surfaces, or other dye molecules) to understand aggregation behavior or adsorption mechanisms.

Obtaining accurate descriptions of hydrogen bonding or other non-covalent interactions.

Due to their computational cost, highly accurate ab-initio methods are often applied to smaller systems or used to benchmark less computationally demanding methods like DFT. Specific ab-initio calculations focused on mapping potential energy surfaces or detailing intermolecular interactions solely for Basic Violet 22 were not found in the search results.

Molecular Dynamics Simulations of Basic Violet 22 Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to atoms and molecules, MD can provide insights into the dynamic behavior of a compound in various environments.

Solvent-Solute Interaction Dynamics

MD simulations can be used to study the interactions between Basic Violet 22 (the solute) and solvent molecules (e.g., water, ethanol). These simulations can reveal:

The solvation structure around Basic Violet 22, including the arrangement and dynamics of solvent molecules.

The strength and nature of interactions (e.g., electrostatic, van der Waals) between the dye and the solvent.

Diffusion rates of Basic Violet 22 in different solvents.

How solvent properties influence the conformation and aggregation of the dye.

Understanding solvent-solute interactions is critical for predicting the solubility, stability, and behavior of Basic Violet 22 in solution, which is relevant for its applications. Specific MD simulation studies detailing solvent-solute interaction dynamics solely for Basic Violet 22 were not found in the search results.

Conformational Changes and Flexibility Analysis

MD simulations can also explore the conformational landscape of Basic Violet 22 and analyze its flexibility. For a flexible molecule, different conformations can have varying properties and reactivity. MD simulations can:

Sample different possible conformations at a given temperature.

Estimate the relative populations of different conformers.

Analyze the internal dynamics and flexibility of specific parts of the molecule.

This information is valuable for understanding how the molecule's shape and flexibility might influence its interactions with other substances or its behavior in different environments. Specific MD simulation studies analyzing the conformational changes and flexibility solely for Basic Violet 22 were not found in the search results.

Application of Machine Learning and Chemoinformatics in Basic Violet 22 Research

Machine Learning (ML) and Chemoinformatics approaches can be applied to analyze and predict properties of chemical compounds based on large datasets. While specific applications to Basic Violet 22 were not found in the search results, these methods could potentially be used in the context of studying this dye by:

Building predictive models for properties like color, solubility, or binding affinity based on the molecular structure of Basic Violet 22 and related dyes.

Analyzing structural features of Basic Violet 22 that correlate with specific properties or activities within a dataset of similar compounds.

Virtually screening libraries of related molecules to identify potential new dyes with desired characteristics, using Basic Violet 22 as a reference point.

Predictive Modeling of Photophysical Behaviors

Predictive modeling of photophysical behaviors for molecules like Basic Violet 2 involves using computational methods to simulate how the molecule interacts with light. Key photophysical properties include absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Theoretical approaches such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed for this purpose. DFT can be used to optimize the molecular geometry in the ground state and calculate electronic properties such as molecular orbitals (HOMO and LUMO) and their energy gaps. TD-DFT extends this to study excited states, allowing for the calculation of excitation energies and oscillator strengths, which directly relate to the wavelengths and intensities of absorption bands in the UV-Vis spectrum.

While direct computational studies focused solely on the intrinsic photophysical properties of isolated Basic Violet 2 are not extensively detailed in the immediate search results, research on similar dye molecules demonstrates the applicability of these methods. For instance, computational studies using DFT and TD-DFT have been utilized to explore the electronic, optical, and photophysical properties of other small organic molecules, including thiophene-based compounds and acrylonitrile (B1666552) derivatives. These studies calculate parameters such as absorption wavelengths, excitation energies, and frontier molecular orbital distributions to understand the photophysical behavior.

In a study investigating the interaction of Basic Violet 2 with hydroxypropyl-β-cyclodextrin, theoretical treatment was applied to analyze the changes observed in the absorption and emission spectra upon complex formation. This indicates that computational methods can be used to model the photophysical behavior of Basic Violet 2, particularly in the context of its environment and interactions with other molecules. The study noted shifts in both absorption and emission spectra upon the addition of the cyclodextrin (B1172386), highlighting the influence of the local environment on the dye's photophysical properties. Computational modeling in such cases can help to understand the nature of the interaction and how it perturbs the electronic structure of the dye, leading to the observed spectroscopic changes.

Predictive modeling can also involve considering the effects of different solvents, which can significantly influence the absorption and emission characteristics of solvatochromic dyes like triphenylmethane (B1682552) derivatives. Implicit and explicit solvation models within computational frameworks can be used to simulate solvent effects on the electronic transitions and thus predict shifts in the spectra.

Data-Driven Insights into Structure-Reactivity Relationships

Understanding the relationship between the molecular structure of Basic Violet 2 and its reactivity is crucial for predicting its behavior in various chemical processes, such as degradation or interaction with other substances. Computational chemistry, combined with experimental data, can provide data-driven insights into these relationships.

DFT calculations can be used to compute various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), global and local reactivity indices (e.g., Fukui functions), and electrostatic potential surfaces. These descriptors can help identify the most reactive sites within the molecule and predict its propensity to undergo certain types of reactions, such as nucleophilic or electrophilic attack, or radical reactions.

Although a specific comprehensive computational study detailing the structure-reactivity relationship of Basic Violet 2 itself was not prominently found, studies on the degradation of other basic dyes have employed theoretical methods to determine reactive sites. For example, a theoretical study on the degradation of basic dyes like Basic Violet 5 and Basic Violet 12 used ab initio methods and DFT calculations (CAM-B3LYP functional and 6-31++G(d,p) basis set) to determine the most reactive sites for radical attacks, which are relevant in advanced oxidation processes for water treatment. The results from these computational studies showed good agreement with experimentally determined sites, demonstrating the predictive power of these methods in understanding dye reactivity.

For Basic Violet 2, computational studies could explore the influence of its specific structural features—the triphenylmethane core and the attached amino and methyl groups—on its reactivity. By calculating bond dissociation energies, transition states of potential reactions, and reaction pathways, computational chemistry can provide a detailed understanding of why Basic Violet 2 reacts in a certain way under specific conditions.

Furthermore, data-driven approaches, where computational results are correlated with experimental reactivity data (e.g., reaction rates, product distributions), can lead to the development of quantitative structure-activity relationships (QSARs). While QSARs are often associated with biological activity, the underlying principle of relating structural features to chemical reactivity is directly applicable. By building a dataset of computed molecular descriptors for Basic Violet 2 and its potential reaction partners, and correlating these with experimental reactivity data, predictive models can be developed to forecast its behavior in different chemical environments.

The study on the interaction of Basic Violet 2 with cyclodextrin also implicitly touches upon reactivity, as the formation of an inclusion complex is a form of molecular interaction driven by structural compatibility and non-covalent forces. Computational modeling of these interactions, including binding energies and geometries, provides insights into the factors governing the formation and stability of such complexes, which can influence the dye's availability for other reactions.

Supramolecular Chemistry and Host Guest Interactions of Basic Violet 2

Formation and Characterization of Inclusion Complexes

The formation of inclusion complexes between Basic Violet 2 and host molecules typically involves the encapsulation of the dye, or a portion of it, within the host's cavity. This process can be characterized using various spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, which can detect changes in the dye's environment upon complexation. conicet.gov.arresearchgate.net

Cyclodextrins (CDs), cyclic oligosaccharides with a truncated cone shape and a hydrophobic cavity, are commonly used hosts in supramolecular chemistry for studying host-guest systems. conicet.gov.arnih.gov The size of the cyclodextrin (B1172386) cavity (α-, β-, and γ-CDs have six, seven, and eight glucose units, respectively) influences its ability to include guest molecules. conicet.gov.arnih.gov

Studies have investigated the interaction of Basic Violet 2 with hydroxypropyl-β-cyclodextrin (HP-β-CD). conicet.gov.arresearchgate.net UV-Vis absorption and fluorescence spectroscopy have shown the formation of inclusion complexes, indicated by shifts in the absorption and emission spectra and changes in fluorescence intensity. conicet.gov.ar The complexation is reported to occur efficiently in aqueous media. conicet.gov.ar

The interaction between Basic Violet 2 and β-cyclodextrin (β-CD) has also been studied, showing that the presence of β-CD can lead to the decomposition of the dye's visible absorption spectrum into multiple Gaussian components, suggesting the complexation of different ground state structures of Basic Violet 2. researchgate.net

While cyclodextrins are prominent hosts, other macrocyclic and cage compounds can also form inclusion complexes. Macrocycles are cyclic molecules with cavities, and cage compounds are three-dimensional structures with internal voids capable of encapsulating guest molecules. mdpi.comnih.gov These hosts can exhibit selective binding based on the size, shape, and chemical properties of the guest. nih.gov

Research on the supramolecular chemistry of macrocycles and cage compounds highlights their ability to bind various guest molecules through non-covalent interactions. mdpi.comnih.gov For instance, some macrocyclic complexes can bind multiple metal ions or organic guest molecules within their cavities. mdpi.comresearchgate.net Metal-organic cages, formed by the assembly of metal ions and organic ligands, can also encapsulate guest molecules and influence their reactivity. nih.govrsc.org

Specific studies detailing the complexation of Basic Violet 2 with macrocyclic or cage compounds (other than cyclodextrins) were not prominently found in the provided search results. However, the principles of host-guest interactions with such systems, involving cavity encapsulation driven by non-covalent forces, are well-established in supramolecular chemistry. mdpi.comnih.govnih.gov

Binding Thermodynamics and Kinetics in Supramolecular Assemblies

Understanding the thermodynamics and kinetics of host-guest complex formation provides insights into the stability of the complexes and the dynamics of their formation and dissociation. nih.gov

Binding constants (K) are quantitative measures of the strength of the host-guest interaction, reflecting the equilibrium between the free host and guest and the complex. fiveable.me Stoichiometry refers to the ratio of host to guest molecules in the formed complex. nih.govresearchgate.net

For the complexation of Basic Violet 2 with HP-β-CD, binding constants have been determined using UV-Vis absorption and fluorescence spectroscopy, employing methods like the Benesi-Hildebrand equation. conicet.gov.arresearchgate.net Reported binding constant values for Basic Violet 2 with HP-β-CD are in the range of approximately 0.95 × 10³ M⁻¹ to 2.8 × 10³ M⁻¹. conicet.gov.arresearchgate.net These values were obtained considering different spectroscopic parameters like maximum absorption shift, absorption areas, relative fluorescence quantum yield, and fluorescence maximum shift. conicet.gov.arresearchgate.net

Studies on similar dye-cyclodextrin systems, such as Crystal Violet with β-CD, have also reported binding constants, and in some cases, a 1:1 stoichiometry has been suggested for the host-guest complex. researchgate.netmdpi.com However, stoichiometry can vary depending on the host and guest structures and experimental conditions, with 1:1 and 1:2 (guest:host or host:guest) being common ratios observed in cyclodextrin complexes. mdpi.comnih.govoup.com

The formation of supramolecular complexes is governed by thermodynamic principles, including changes in enthalpy (ΔH) and entropy (ΔS). fiveable.me Enthalpy changes reflect the strength of intermolecular interactions, while entropy changes account for changes in disorder upon complex formation. fiveable.meacs.org

Non-covalent interactions, such as van der Waals forces, hydrogen bonding, electrostatic interactions, and hydrophobic effects, are the primary driving forces for the formation of host-guest complexes involving Basic Violet 2 and hosts like cyclodextrins. researchgate.netthno.org For cyclodextrin inclusion complexes, the hydrophobic effect, arising from the release of high-energy water molecules from the hydrophobic cavity and around the guest upon complexation, plays a significant role in the favorable entropic changes. researchgate.netacs.org

Ab-initio calculations, such as those using the B3LYP/6-31G level of approach and Natural Bond Orbital (NBO) analysis, have been employed to gain a deeper understanding of the inclusion phenomena of Basic Violet 2 with cyclodextrins, providing insights into the electronic interactions involved. conicet.gov.ar

Mechanisms of Molecular Recognition

Molecular recognition in host-guest systems involves the specific and selective binding of a guest by a host, based on complementary structural and chemical features. fiveable.menumberanalytics.com This recognition is mediated by the collective effect of non-covalent interactions. nih.govthno.org

For Basic Violet 2 and cyclodextrins, the mechanism of molecular recognition involves the inclusion of the dye molecule, or a part of it, into the cyclodextrin cavity. conicet.gov.arnih.gov The hydrophobic nature of the cyclodextrin cavity favors the inclusion of the relatively nonpolar portions of the Basic Violet 2 molecule, while interactions such as hydrogen bonding between the host's hydroxyl groups and the guest can also contribute to the binding stability. researchgate.netresearchgate.net The shape and size of the guest molecule relative to the host cavity are crucial factors determining the fit and the strength of the interaction. nih.govnih.gov

Role of Hydrogen Bonding, Van der Waals Forces, and Pi-Stacking Interactions

Non-covalent interactions are fundamental to the formation and stability of host-guest complexes involving Basic Violet 2. Hydrogen bonding, van der Waals forces, and pi-stacking interactions all contribute to the binding of the guest molecule within the host cavity researchgate.netrsc.orgresearchgate.net.

Hydrogen bonding can occur between suitable functional groups on Basic Violet 2 and the host molecule, such as the hydroxyl groups on cyclodextrins researchgate.net. These interactions play a role in stabilizing the complex researchgate.net.

Pi-stacking interactions occur between the aromatic rings of molecules rsc.orgreddit.comiucr.org. Basic Violet 2, possessing aromatic rings, can engage in pi-stacking with other aromatic systems, either within the host cavity or during self-assembly processes rsc.orgreddit.comuni-wuerzburg.deacs.org. These interactions arise from the attractive forces between the delocalized pi electrons of the aromatic rings rsc.orgreddit.com. The strength of pi-stacking can be influenced by the electron density of the rings and the presence of other interactions like hydrogen bonding rsc.org.

Cation-Pi Interactions in Host-Guest Systems

Cation-pi interactions are stabilizing electrostatic interactions between a cation and the electron cloud of an aromatic ring proteopedia.orgresearchgate.netnih.gov. As a cationic dye, Basic Violet 2 can participate in cation-pi interactions with host molecules or other structures containing aromatic systems proteopedia.orgresearchgate.net.

In host-guest systems involving Basic Violet 2, cation-pi interactions can contribute to the binding affinity, particularly if the host molecule presents aromatic functionalities or if the guest molecule's cationic center can interact favorably with the pi system of the host cavity proteopedia.orgnih.gov. These interactions are considered significant in various biological and chemical systems, contributing to molecular recognition and binding proteopedia.orgnih.gov.

Self-Assembly Phenomena Involving Basic Violet 2 Molecules

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions chinesechemsoc.orgresearchgate.net. Basic Violet 2 molecules can undergo self-assembly in solution or on surfaces, leading to the formation of aggregates chinesechemsoc.orgpsu.edumdpi.com. The aggregation behavior of dyes is a well-known phenomenon influenced by factors such as concentration, solvent polarity, and the presence of other molecules or surfaces psu.edupradeepresearch.org.

Directed Assembly in Solution and on Surfaces

The self-assembly of Basic Violet 2 can be directed by specific conditions or the presence of templates or surfaces researchgate.net. In solution, factors like dye concentration and solvent composition can influence the type and extent of aggregation conicet.gov.arpsu.edu.

Surfaces can also play a crucial role in directing the assembly of dye molecules psu.edumdpi.com. For instance, the adsorption of dyes onto materials like clay minerals or nanoparticles can lead to the formation of ordered aggregates on the surface psu.edumdpi.com. The properties of the surface, such as charge density and structure, can influence the aggregation pattern psu.edu. Studies on the adsorption of other basic dyes onto various materials have shown that the surface characteristics and interactions with the dye molecules dictate the assembly process tubitak.gov.trdeswater.comresearchgate.net.

Formation of Aggregates and their Spectroscopic Signatures

Basic Violet 2 molecules in solution can exist as monomers or form aggregates conicet.gov.ar. The formation of these aggregates is often accompanied by distinct changes in their spectroscopic properties, particularly in their UV-Vis absorption and fluorescence spectra researchgate.netconicet.gov.arpsu.edupradeepresearch.orgacs.org.

Two common types of dye aggregates are H-aggregates and J-aggregates, which are distinguished by their spectroscopic signatures psu.edupradeepresearch.orgacs.orgacs.orgacs.orgucla.edu. H-aggregates typically exhibit a hypsochromic shift (blue shift) in their absorption maximum compared to the monomer, along with a decrease in fluorescence quantum yield psu.edupradeepresearch.orgacs.orgacs.org. This is attributed to the face-to-face (sandwich-like) stacking of dye molecules where the transition dipoles are aligned in a way that results in a higher energy excited state pradeepresearch.org.

J-aggregates, on the other hand, show a bathochromic shift (red shift) in their absorption maximum and often exhibit enhanced fluorescence (superradiance) with a small Stokes shift psu.edupradeepresearch.orgacs.orgacs.orgacs.orgucla.edu. J-aggregates are generally formed by a slipped stacking arrangement of dye molecules, where the transition dipoles are aligned in a head-to-tail fashion, leading to a lower energy excited state pradeepresearch.org.

The spectroscopic changes observed upon the aggregation of Basic Violet 2, such as shifts in absorption bands and alterations in fluorescence intensity, can provide information about the type of aggregates formed and the extent of aggregation researchgate.netconicet.gov.ar. For example, a study on Basic Violet 2 noted a shift in the absorption spectrum upon interaction with HP-β-CD, which could be related to changes in the dye's solvation or potential aggregation states within or outside the cyclodextrin cavity conicet.gov.ar. While the study primarily focused on host-guest complexation, the spectroscopic response is a key method for probing both inclusion and aggregation phenomena researchgate.netresearchgate.netconicet.gov.ar.

The specific spectroscopic signatures (peak positions, shapes, and intensities) of Basic Violet 2 aggregates depend on the aggregation number, the arrangement of molecules within the aggregate, and the surrounding environment psu.edupradeepresearch.org. Analyzing these spectroscopic features allows researchers to characterize the self-assembly process and the resulting supramolecular structures psu.edupradeepresearch.orgacs.org.

Interaction TypeDescriptionRole in Basic Violet 2 Supramolecular Chemistry
Hydrogen BondingAttractive interaction between a hydrogen atom and an electronegative atom.Contributes to host-guest complex stability.
Van der Waals ForcesWeak, short-range attractive forces between molecules.Contribute to overall binding in complexes and aggregates.
Pi-Stacking InteractionsAttractive forces between aromatic rings.Involved in self-assembly and potentially host-guest interactions with aromatic hosts.
Cation-Pi InteractionsElectrostatic attraction between a cation and an aromatic pi system.Can contribute to host-guest binding and interactions with surfaces.
Aggregate TypeAbsorption Shift (vs. Monomer)Fluorescence Quantum YieldMolecular Arrangement (Idealized)
H-aggregateHypsochromic (Blue Shift)LowerFace-to-face stacking
J-aggregateBathochromic (Red Shift)Higher (Superradiance)Slipped (Head-to-tail) stacking

Interactions of Basic Violet 2 with Diverse Materials and Surfaces

Surface Characterization Techniques for Adsorbent Analysis

pH of Point of Zero Charge (pHpzc) Determination

The pH of the point of zero charge (pHpzc) is a crucial characteristic of a material's surface, indicating the pH at which the net surface charge is neutral. This parameter is particularly relevant when studying the adsorption of charged species like basic dyes, which are cationic. The pHpzc of an adsorbent material dictates the electrostatic interactions between the adsorbent surface and the dye molecules in solution.

Studies investigating the adsorption of basic dyes, including Basic Violet 2 or similar cationic dyes like Basic Violet 16 and Methyl Violet, on various materials have determined the pHpzc of the adsorbent to understand the adsorption mechanisms. For instance, the pHpzc of Salvia sclarea seeds used for Basic Violet 16 adsorption was determined to be 6.93. At pH values below 6.93, the adsorbent surface is positively charged, leading to electrostatic repulsion with the cationic dye. Conversely, at pH values above 6.93, the surface becomes negatively charged, favoring electrostatic attraction and increasing dye removal efficiency. deswater.com Similarly, the pHpzc of titaniferous sand and attapulgite (B1143926) mixture was found to be 8.75, indicating that a pH above this value would result in a negatively charged surface suitable for attracting cationic compounds like Methyl Violet. scirp.org For motherwort biomass powder, the pHpzc was determined to be 6.58, suggesting that a solution pH greater than 6.58 would favor the adsorption of Crystal Violet (Basic Violet). mdpi.com Chitosan, another adsorbent, showed a pHpzc of 6.9, implying that the adsorption of cationic dyes like Crystal Violet is favored at pH values greater than 6.9. ueg.br The pHpzc of sugar cane bagasse, used for the removal of basic fuchsin, was found to be 7.3, indicating that the adsorbent surface is negatively charged above this pH, promoting interaction with cationic dye molecules. amecj.com

The determination of pHpzc is typically performed by preparing solutions at various initial pH values, adding the adsorbent material, and measuring the final pH after equilibrium. The point where the initial pH equals the final pH (ΔpH = 0) corresponds to the pHpzc. deswater.comamecj.com

Interaction Studies with Nanoparticles and Composite Materials

Basic Violet 2 interacts with various nanoparticles and can be integrated into composite materials, influencing their properties and enabling new applications.

Gold Nanoparticles and Plasmon Resonance Coupling

The interaction between dyes and gold nanoparticles (AuNPs) can lead to interesting optical phenomena, particularly plasmon resonance coupling. Gold nanoparticles exhibit localized surface plasmon resonance (LSPR), which is a collective oscillation of conduction band electrons. acs.orgmdpi.comrsc.org The optical properties of AuNPs, including their absorption and scattering spectra, are governed by LSPR, which is sensitive to factors like size, shape, and the dielectric properties of the surrounding environment, including the presence of adsorbed molecules. acs.orgrsc.org

While specific studies on Basic Violet 2 and gold nanoparticles were not extensively detailed in the search results, research on similar dyes and plasmonic nanoparticles provides relevant insights. The aggregation of plasmonic nanoparticles like gold and silver can cause a significant shift in their UV-Vis spectrum and even a visible color change in the solution due to the coupling of localized surface plasmons in the aggregated colloids. acs.orgrsc.org The self-assembly of dyes on the surface of gold nanoparticles can lead to strong coupling with the plasmon resonance, forming hybrid light-matter states known as plexcitons. nih.gov This coupling can be influenced by parameters such as nanoparticle size, solution pH, and the ratio of nanoparticles to dye concentration. nih.gov

Integration into Polymer Matrices and Hybrid Composites

Basic Violet 2 can be integrated into polymer matrices and hybrid composites to develop materials with tailored properties. The incorporation of dyes into polymers can affect the material's optical, thermal, and mechanical characteristics.

Research on polymer composites incorporating various pigments and nanoparticles highlights the potential for property enhancement. Integrating nanoscale fillers like carbon nanotubes, graphene, or nanoclays into polymer matrices can significantly improve mechanical strength, thermal stability, electrical conductivity, and barrier properties. journalwjarr.commdpi.com Hybrid composites, which combine multiple types of fillers, can achieve synergistic effects, further expanding the range of applications. journalwjarr.comijltet.org

While direct studies on the integration of Basic Violet 2 into specific polymer matrices and hybrid composites were not predominantly found, the general principles of incorporating dyes and nanoparticles into polymers apply. The interaction between the dye molecule and the polymer matrix, as well as the dispersion of the dye within the matrix, are crucial factors influencing the final properties of the composite material. Studies involving the use of Basic Violet dye in dosimetry systems based on polyvinyl alcohol films and gelatin hydrogels demonstrate its potential for integration into polymer matrices for specific applications. researchgate.net

Electrochemical Behavior and Surface Electrochemistry of Basic Violet 2

The electrochemical behavior of Basic Violet 2, like other triphenylmethane (B1682552) dyes, is characterized by redox processes that can be studied using techniques like cyclic voltammetry. researchhub.combanglajol.info Its interaction with electrode surfaces is also a key aspect of its electrochemistry.

Cyclic Voltammetry and Electrochemical Reaction Pathways

Cyclic voltammetry (CV) is a widely used electroanalytical technique to investigate the redox properties of electroactive species and the mechanisms of electron transfer reactions. nanoscience.comlibretexts.org In CV, the electrode potential is varied linearly in a cyclic manner, and the resulting current is measured. nanoscience.comlibretexts.org The resulting voltammogram provides information about redox potentials, reaction kinetics, and whether the process is diffusion-controlled or surface-controlled. nanoscience.com

Studies on the electrochemical behavior of Crystal Violet (Basic Violet 3, a closely related triphenylmethane dye) and Ethyl Violet have shown that these dyes exhibit pH-dependent electrochemical responses. researchhub.combanglajol.inforesearchgate.net In certain pH ranges, well-defined oxidation and reduction peaks are observed in cyclic voltammograms. researchhub.combanglajol.inforesearchgate.net The electrochemical reactions can involve multiple electron transfer steps and can be coupled with chemical reactions, following mechanisms like the chemical-electrochemical-chemical (CEC) pathway. researchhub.comresearchgate.net For instance, the electrochemical oxidation of Crystal Violet can lead to the formation of a diquinoid species, which can then undergo further reduction. researchhub.comresearchgate.net

The shape and characteristics of the cyclic voltammogram can provide insights into the electrochemical reaction pathways and the number of electrons involved in the redox process. nanoscience.com The presence of surfactants can also influence the electrochemical behavior of these dyes, affecting peak currents and potentials. researchhub.combanglajol.inforesearchgate.net

Development of Modified Electrodes for Sensing and Degradation

The electrochemical properties of Basic Violet 2 and similar dyes make them relevant for the development of modified electrodes for sensing and degradation applications. Modified electrodes, where the electrode surface is altered by the deposition or incorporation of specific materials, can enhance the sensitivity, selectivity, and efficiency of electrochemical processes. mdpi.com

Modified electrodes have been explored for the detection and degradation of various dyes. For example, a glassy carbon electrode modified with acidic-functionalized carbon nanotubes was developed for the electrochemical detection of Ethyl Violet dye using square wave anodic stripping voltammetry. nih.govacs.orgresearchgate.netacs.org This modified electrode showed high sensitivity for the dye. nih.govacs.orgresearchgate.netacs.org

Electrochemical degradation, often employing advanced electrochemical oxidation processes, is a promising method for removing dyes from wastewater. researchgate.netmdpi.com Studies on the electrochemical degradation of Crystal Violet using electrodes like boron-doped diamond (BDD) and Ti/Pt/SnO2 have demonstrated the effectiveness of this approach in decolorizing solutions and degrading the dye molecule. researchgate.netmdpi.com The degradation pathways can involve the reaction of the dye with electrochemically generated reactive species, such as hydroxyl radicals. researchgate.net Modified electrodes can be designed to facilitate these degradation processes.

Environmental Chemical Transformations and Remediation Research of Basic Violet 2

Advanced Oxidation Processes (AOPs) for Basic Violet 2 Degradation

AOPs are promising technologies for the removal of recalcitrant organic pollutants like Basic Violet 2. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively oxidize and break down complex organic molecules into simpler, less harmful compounds, and potentially leading to complete mineralization.

Photocatalytic Degradation using Semiconductor Nanomaterials (e.g., TiO₂, ZnO, Bi₂Fe₄O₉, TiO₂-SiO₂ composites)

Photocatalysis utilizing semiconductor nanomaterials is a widely studied AOP for dye degradation. When illuminated with light of appropriate wavelength, semiconductor photocatalysts generate electron-hole pairs that can initiate redox reactions, leading to the formation of reactive oxygen species like hydroxyl radicals. mdpi.com

Research has explored the use of various semiconductor nanomaterials for the photocatalytic degradation of Basic Violet 2. These include single metal oxides like TiO₂ and ZnO, as well as composite materials such as TiO₂-SiO₂. researchgate.netresearchgate.net The efficiency of photocatalytic degradation is significantly influenced by the properties of the catalyst, the characteristics of the light source, and various operational parameters.

The composition and morphology of semiconductor photocatalysts play a crucial role in their activity. For instance, TiO₂-SiO₂ composite nanoparticles have demonstrated enhanced photocatalytic activity compared to pure TiO₂ and commercial Degussa P25 TiO₂ for the degradation of Basic Violet 2. researchgate.netnih.gov This improved performance is attributed to several factors, including higher surface area, larger pore volume, greater band-gap energy, and smaller crystallite size of the composite material. researchgate.netnih.gov Specifically, TiO₂-40% SiO₂ nanoparticles calcined at 600°C showed significantly faster degradation rates, 10.9 and 4.3 times faster than pure TiO₂ and Degussa P25 TiO₂, respectively. researchgate.netnih.gov The higher surface area of TiO₂-40% SiO₂ composite nanoparticles, approximately 17 times higher than that of pure TiO₂, provides more active sites for the photocatalytic reaction. researchgate.netnih.gov

The thermal stability of the catalyst also impacts its performance. TiO₂-SiO₂ composite nanoparticles exhibit higher thermal stability, which prevents the undesirable phase transformation of TiO₂ from anatase to rutile, a transition that can reduce photocatalytic activity. researchgate.netnih.gov

Studies on other dyes, such as Crystal Violet (CV), which is structurally similar to Basic Violet 2, also highlight the importance of catalyst composition and morphology. For example, Fe-doped TiO₂ synthesized by a reverse-micelle sol-gel method showed activity in CV degradation under visible light, with the dopant amount influencing the band gap energy and the relative amounts of TiO₂ polymorphs (anatase, rutile, and brookite). mdpi.com The photoactivity under visible light was linked to both band-gap reduction and dye sensitization of the catalyst surface. mdpi.com

The morphology of the catalyst, such as the formation of one-dimensional ordered architectures like nanotubes, can also enhance photocatalytic activity by improving charge separation. bohrium.com Coupling semiconductors with different band gaps, like SrTiO₃ with Fe-doped Co₃O₄, can create p-n heterojunctions that enhance visible-light-driven photocatalytic degradation. bohrium.com

The efficiency of photocatalytic degradation is highly dependent on the light source and its wavelength, which must match the absorption properties of the photocatalyst. Semiconductor photocatalysts like TiO₂ are typically activated by UV light due to their band gap energy. mdpi.com However, modifying photocatalysts through doping or forming composites can extend their absorption into the visible light range, allowing for the use of more energy-efficient visible light sources or even sunlight. mdpi.commdpi.comroyalsocietypublishing.orgsemanticscholar.org

For instance, Fe-doped TiO₂ has been investigated for the degradation of Crystal Violet under visible light irradiation. mdpi.com The band gap energy of TiO₂ can decrease with increasing Fe content, shifting the absorption towards the visible spectrum. mdpi.com Similarly, W-doped Ga₂Zr₂O₇ nanoparticles showed enhanced photocatalytic decolourization of Crystal Violet under visible light compared to the undoped material, with the band gap decreasing significantly upon doping. royalsocietypublishing.org

Studies using TiO₂-ZnO nanocomposites for the degradation of Basic Violet 14 (another basic dye) demonstrated that degradation percentages varied depending on the light source, with sunlight showing the highest efficiency (81.78%), followed by UV light (69.58%), and then visible light (31.24%). semanticscholar.org This suggests that while composite materials can enable visible light activity, the intensity and spectrum of the light source are critical for optimal performance. semanticscholar.org

Research on the wavelength dependence of TiO₂ photocatalysis using different LED lights (violet, blue, green, yellow, and red) has shown that while some modified TiO₂ samples exhibit visible light activity, the apparent quantum yields are generally significantly lower in the visible range compared to UV irradiation. mdpi.com This highlights that even with visible light-active catalysts, UV light can still be more effective for generating the reactive species needed for degradation. mdpi.com

Electrochemical Oxidation Mechanisms and Electrode Design

Electrochemical oxidation is another effective AOP for the degradation of organic dyes. This process involves applying an electric current to electrodes immersed in the wastewater, leading to the direct oxidation of pollutants at the anode surface or indirectly through electrogenerated reactive species like hydroxyl radicals and active chlorine species (e.g., HOCl) in the presence of chloride ions. mdpi.commdpi.com

Electrode material and design are critical factors influencing the efficiency and mechanism of electrochemical oxidation. Studies on the electrochemical degradation of Crystal Violet have utilized electrodes such as Ti/TiO₂ and Ti/IrO₂-RuO₂ anodes. erudit.org The deposition of metal oxides on a suitable metal support, like pure titanium, can improve the electrochemical activity of the electrodes. erudit.org

Research on the electrochemical oxidation of Crystal Violet using a Ti/Pt/SnO₂ anode in the presence of NaCl and Na₂SO₄ as supporting electrolytes demonstrated that the process is strongly influenced by parameters such as current density, initial dye concentration, supporting electrolyte concentration, and electrode surface area. mdpi.com Optimal conditions achieved 100% CV removal efficiency within 120 minutes in a NaCl-containing solution, with significant COD removal also observed. mdpi.com The degradation was attributed to the synergistic effect of electrogenerated hydroxyl radicals and active chlorine. mdpi.com

Different electrode materials can lead to different oxidation mechanisms. For example, in the electrochemical oxidation of 2-naphthol, lead dioxide and boron-doped diamond (BDD) anodes primarily involved oxidation by electrogenerated hydroxyl radicals, while a Ti-Ru-Sn ternary oxide anode relied on chloride ions as redox mediators for mineralization. researchgate.net BDD electrodes have shown faster oxidation rates and better current efficiency in some cases. researchgate.net The design of BDD electrodes and electrochemical cells has also been explored to maximize current efficiency and ozone production, another potential oxidant in electrochemical processes. mdpi.com

Sonochemical and Hydrodynamic Cavitation-Induced Degradation

Sonochemical degradation utilizes ultrasonic waves to generate cavitation bubbles in the liquid. The collapse of these bubbles creates localized hotspots with high temperatures and pressures, leading to the thermal decomposition of volatile organic molecules and the generation of reactive species, primarily hydroxyl radicals, from the sonolysis of water. ripublication.comcerist.dz Hydrodynamic cavitation, on the other hand, generates cavitation through pressure variations caused by the restriction of liquid flow using devices like Venturi tubes or orifice plates. ripublication.com

Both sonochemical and hydrodynamic cavitation have been explored for the degradation of dyes, including those structurally related to Basic Violet 2. Studies on the sonochemical degradation of Methyl Violet (a basic dye) in aqueous solutions have shown that the degradation kinetics are typically pseudo-first-order. nih.gov The degradation rate can be influenced by initial dye concentration, reaction temperature, and pH. nih.gov Higher initial concentrations can decrease the degradation rate, while acidic conditions tend to be more favorable than neutral or basic conditions. nih.gov

Research on the sonochemical degradation of Basic Violet 10 (Rhodamine B), another cationic dye, using ultrasound irradiation at 300 kHz demonstrated that the process leads to a decrease in solution pH, attributed to the formation of nitrous and nitric acids. cerist.dz The degradation involves both thermal decomposition within the cavitation bubbles and reactions with hydroxyl radicals at the bubble interface and in the bulk solution. cerist.dz

Hydrodynamic cavitation has also been investigated for dye degradation. Studies on the degradation of Brilliant Cresyl Blue (BCB) using hydrodynamic cavitation showed that pH plays a significant role, with the highest degradation efficiency observed at both acidic (pH 3.0) and alkaline (pH 10.0) conditions, while neutral pH resulted in lower efficiency. mostwiedzy.pl The effectiveness of hydrodynamic cavitation can be influenced by parameters such as the cavitation number and inlet pressure. mostwiedzy.pl

Combining hydrodynamic cavitation with other AOPs, such as the addition of hydrogen peroxide, can lead to synergistic effects and significantly enhance degradation efficiency. acs.org For example, combining hydrodynamic cavitation with photocatalysis and H₂O₂ achieved complete degradation of Methyl Orange in a much shorter time compared to individual processes. acs.org

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are powerful AOPs that rely on the generation of hydroxyl radicals through the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂). researchgate.netjmaterenvironsci.com The photo-Fenton process enhances this reaction by using UV or visible light to regenerate Fe²⁺ from Fe³⁺ and to photolyze H₂O₂, leading to increased hydroxyl radical production. researchgate.netjmaterenvironsci.comresearchgate.net

These processes have been applied to the degradation of various dyes, including Crystal Violet and Basic Violet 3 (BV3), which are structurally related to Basic Violet 2. Studies comparing Fenton and photo-Fenton processes for Crystal Violet degradation showed that the photo-Fenton process is generally more effective, achieving higher degradation rates. researchgate.net This is attributed to the enhanced generation of hydroxyl radicals under UV irradiation. researchgate.net

The efficiency of Fenton and photo-Fenton processes is influenced by several operational parameters, including the dosages of H₂O₂ and Fe²⁺, initial dye concentration, and pH. researchgate.netjmaterenvironsci.comresearchgate.net Optimization of these parameters is crucial for maximizing dye removal. For instance, studies have investigated the optimal concentrations of Fe²⁺ and H₂O₂ for Crystal Violet degradation by Fenton and photo-Fenton processes. researchgate.netresearchgate.net

The presence of various ions in the wastewater can impact the efficiency of the Fenton process. Studies on the degradation of Basic Blue 26 and Basic Violet 3 by the Fenton process have shown that the presence of certain cations (Na⁺, K⁺, Ca²⁺) and anions (Cl⁻, NO₃⁻, SO₄²⁻) can decrease the degradation yield, while carbonate anions (CO₃²⁻) can increase it. studiespublicacoes.com.br

Research has also explored Fenton-like systems using other transition metals, such as copper, for the degradation of dyes like Basic Violet 3. jmaterenvironsci.com Photo-Fenton-like processes using Cu(I) and H₂O₂ under irradiation have been investigated as alternatives to traditional iron-based Fenton systems. jmaterenvironsci.com

The photo-Fenton process has also been successfully applied using novel photocatalysts, such as La³⁺ ion substituted gadolinium zirconium oxide nanoparticles, for the efficient degradation of Crystal Violet under visible light irradiation in the presence of H₂O₂. nih.gov This highlights the potential for combining photocatalysis with Fenton chemistry to enhance degradation efficiency. nih.gov

Here is a summary of some research findings in a data table format:

AOP MethodCatalyst/SystemDye StudiedKey FindingsSource
Photocatalytic DegradationTiO₂-SiO₂ composite nanoparticlesBasic Violet 2Higher surface area, larger pore volume, smaller crystallite size lead to enhanced photoactivity (10.9x faster than pure TiO₂). researchgate.netnih.gov researchgate.netnih.gov
Photocatalytic DegradationFe-doped TiO₂Crystal VioletActive under visible light; photoactivity linked to band-gap reduction and dye sensitization. mdpi.com mdpi.com
Photocatalytic DegradationTiO₂-ZnO nanocompositeBasic Violet 14Better performance than solitary TiO₂ and ZnO; highest degradation under sunlight, followed by UV and visible light. semanticscholar.org semanticscholar.org
Electrochemical OxidationTi/Pt/SnO₂ anode with NaCl/Na₂SO₄ electrolyteCrystal Violet100% removal in 120 min under optimal conditions (current density, NaCl concentration, pH); synergy of •OH and active chlorine. mdpi.com mdpi.com
Sonochemical DegradationUltrasound irradiation (300 kHz)Methyl VioletPseudo-first-order kinetics; rate influenced by concentration, temperature, pH (acidic > neutral > basic). nih.gov nih.gov
Sonochemical DegradationUltrasound irradiation (300 kHz, 60 W)Basic Violet 10Decreases solution pH; involves thermal decomposition and reactions with •OH radicals. cerist.dz cerist.dz
Hydrodynamic CavitationOrifice plate/Venturi tubeBrilliant Cresyl BluepH significantly impacts efficiency (highest at pH 3 and 10); influenced by cavitation number and inlet pressure. mostwiedzy.pl mostwiedzy.pl
Fenton/Photo-Fenton ProcessesFe²⁺/H₂O₂ (with/without UV)Crystal VioletPhoto-Fenton more effective than Fenton due to enhanced •OH generation under UV; efficiency depends on Fe²⁺ and H₂O₂ dosages, concentration, pH. researchgate.netresearchgate.net researchgate.netresearchgate.net
Fenton ProcessFe²⁺/H₂O₂Basic Violet 3Efficiency impacted by presence of various cations and anions. studiespublicacoes.com.br studiespublicacoes.com.br
Photo-Fenton-like ProcessCu(I) + H₂O₂ + IrradiationBasic Violet 3Explored as an alternative to iron-based systems. jmaterenvironsci.com jmaterenvironsci.com
Photo-Fenton ProcessGd(₂−x)La(x)Zr₂O₇ nanoparticles + H₂O₂ + Visible LightCrystal VioletEfficient degradation achieved with novel photocatalyst under visible light. nih.gov nih.gov

Adsorptive Removal Strategies for Basic Violet 2 from Aqueous Systems

Adsorption is a widely favored method for dye removal from wastewater due to its efficiency, cost-effectiveness, and ease of application tubitak.gov.tr. This process involves the accumulation of dye molecules onto the surface of a solid material, the adsorbent. The effectiveness of adsorption is influenced by factors such as the type of adsorbent, pH of the solution, contact time, and initial dye concentration academicjournals.orgscilit.comnih.gov. The cationic nature of Basic Violet 2 facilitates electrostatic interactions with negatively charged adsorbent surfaces academicjournals.org.

Utilization of Low-Cost and Sustainable Adsorbents (e.g., agricultural waste, mucilaginous seeds)

Research has investigated the use of readily available and inexpensive materials as adsorbents for dye removal, including agricultural wastes and natural products. These materials often contain functional groups like hydroxyl and carbonyl that can interact with dye molecules academie-sciences.fr.

Studies have explored the use of agricultural wastes such as date stones and pistachio shells for the adsorption of basic dyes academicjournals.orgacademie-sciences.fr. Date pits, composed mainly of cellulose, hemicellulose, and lignin, have shown promise as effective adsorbents for cationic dyes like Basic Violet 3 (a related basic violet dye) academie-sciences.fr. The adsorption capacity can be influenced by the presence of multiple dyes in a solution academie-sciences.fr. For instance, in a binary system with Basic Red 2 and Basic Violet 3, the adsorption capacities on date pits were found to be lower compared to individual solutions academie-sciences.frresearchgate.net. This suggests potential competitive adsorption effects academie-sciences.fr.

Pistachio shells, another agricultural waste, have also been studied for their adsorption capabilities for dyes like "violet B" (a basic dye) academicjournals.org. The adsorption capacity of pistachio shells was found to increase with increasing pH, with maximum adsorption observed at pH 11 academicjournals.org. This is attributed to the increased electrostatic attraction between the negatively charged adsorbent surface at higher pH and the cationic dye molecules academicjournals.org. Equilibrium was typically attained within 45 minutes academicjournals.org.

Mucilaginous seeds, such as Salvia sclarea seeds, have also been investigated as low-cost adsorbents deswater.comresearchgate.netscribd.comamanote.com. The mucilage layer of these seeds, rich in polysaccharides, swells in water and provides sites for dye adsorption deswater.com. Studies using Salvia sclarea seeds for Basic Violet 16 (BV 16), another cationic dye, have shown that the adsorption process is well-described by kinetic models like the pseudo-second-order model and isotherm models such as the Langmuir isotherm, indicating monolayer adsorption researchgate.netscribd.com. The surface area of the seeds, while lower than activated carbon, is not the sole determining factor, with the mucilage playing a significant role in adsorption deswater.com.

Design and Synthesis of Advanced Polymeric and Metal-Organic Framework (MOF) Adsorbents

Beyond low-cost natural materials, advanced synthetic adsorbents like polymeric materials and Metal-Organic Frameworks (MOFs) are being developed for enhanced dye removal efficiency.

Polymeric adsorbents are favored for their tunable properties, including pore size, surface area, and surface chemistry, as well as their mechanical strength and regeneration potential tubitak.gov.tr. Various polymeric structures, such as microspheres, hydrogels, and resins, have been designed for high adsorption capacity tubitak.gov.tr. For example, chitosan-based polymeric hydrogels have been synthesized and explored for the removal of basic dyes tubitak.gov.tr. Chitosan, a naturally abundant polysaccharide, offers advantages like non-toxicity, biodegradability, and the presence of amino and hydroxyl groups that facilitate adsorption tubitak.gov.tr. Nanocomposite hydrogels incorporating graphene oxide have shown improved adsorption capacity for basic violet dyes compared to neat hydrogels tubitak.gov.tr.

Metal-Organic Frameworks (MOFs), porous materials constructed from metal ions or clusters linked by organic ligands, have gained attention as adsorbents due to their high surface area and tunable pore structures frontiersin.orgmdpi.com. The adsorption mechanisms in MOFs often involve electrostatic interactions between the charged dye molecules and the functional groups or metal centers within the MOF structure frontiersin.orgmdpi.com. Some MOFs have demonstrated exceptionally high adsorption capacities for basic dyes nih.govfrontiersin.org. For instance, a Zn(II)-based MOF (ZPBIF-1) was successfully synthesized and applied for the removal of Basic Violet 14 (BV14) and other dyes, exhibiting high adsorption capacities nih.gov. The maximum adsorption capacity of ZPBIF-1 for Basic Violet 14 was reported to be 1250 mg/g nih.gov. The adsorption performance of MOFs can be influenced by factors like pH and adsorbent dosage nih.gov.

Regeneration and Reusability of Adsorbent Materials

The economic viability and sustainability of adsorption processes depend significantly on the ability to regenerate and reuse the adsorbent material. Regeneration typically involves desorbing the accumulated dye from the adsorbent surface, allowing the adsorbent to be used for subsequent adsorption cycles.

Studies have investigated the regeneration and reusability of various adsorbents for basic dyes. For polymeric hydrogels used in Basic Violet 14 removal, regeneration studies have shown that the material can maintain significant adsorption capacity over multiple adsorption-desorption cycles tubitak.gov.tr. Regeneration protocols often involve treating the spent adsorbent with acidic or alkaline solutions to release the adsorbed dye tubitak.gov.trmdpi.com. For example, a chitosan-based nanocomposite hydrogel showed good reusability over five consecutive adsorption-desorption cycles using HCl and NaOH for regeneration tubitak.gov.tr.

Agricultural waste-based adsorbents and other materials have also been assessed for reusability. Fly ash, when used for the adsorption of basic violet dyes, demonstrated viability for multiple consecutive cycles, with reusability enhanced by sono-assisted adsorption processes eeer.orgeeer.org. The removal percentage might decrease with increasing cycle number, but the adsorbent can still retain considerable performance eeer.org.

Identification and Analysis of Degradation Intermediates and By-products

Understanding the degradation pathways of Basic Violet 2 is crucial for evaluating the effectiveness and safety of remediation processes, particularly those involving chemical transformations. The identification and analysis of degradation intermediates and by-products provide insights into how the dye molecule is broken down and whether potentially more harmful substances are formed.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for separating, identifying, and quantifying components in complex mixtures, including the degradation products of dyes epa.govresearchgate.netnih.govacs.org. LC-MS allows for the separation of various intermediates formed during degradation processes based on their chemical properties, followed by their identification based on their mass-to-charge ratio and fragmentation patterns epa.govresearchgate.netnih.govacs.org.

LC-MS, often coupled with photodiode array (PDA) detection, has been instrumental in elucidating the degradation pathways of triphenylmethane (B1682552) dyes like Basic Violet 2 and related compounds such as Crystal Violet (Basic Violet 3) and Ethyl Violet researchgate.netnih.govacs.org. Studies on the photocatalytic degradation of Basic Violet 4 (BV-4), a related dye, using techniques like HPLC-PDA-ESI-MS and GC-MS, have identified numerous degradation products acs.org. These studies indicate that degradation can occur through processes like N-de-ethylation, where ethyl groups are sequentially removed from the amine functionalities, and the destruction of the dye's conjugated structure acs.org. Intermediates such as N-de-ethylated species, as well as phenolic and ketonic compounds resulting from the breakdown of the central carbon structure, have been identified acs.org.

LC-MS analysis can reveal a series of intermediates with varying degrees of de-ethylation or other structural modifications nih.govacs.org. Monitoring the changes in the concentration of these intermediates over time provides valuable information about the degradation kinetics and the sequence of reactions nih.govacs.org.

UV-Vis Spectrophotometric Monitoring of Degradation Progress

UV-Vis spectrophotometry is a simple and commonly used technique for monitoring the degradation progress of dyes in aqueous solutions jmaterenvironsci.combohrium.comrsc.org. Dyes like Basic Violet 2 exhibit characteristic absorption peaks in the visible region of the electromagnetic spectrum, which are responsible for their color . As the dye degrades, the concentration of the colored species decreases, leading to a reduction in the intensity of these characteristic absorption peaks jmaterenvironsci.comrsc.org.

By measuring the absorbance of the dye solution at its maximum wavelength (λmax) over time, the rate and extent of decolorization can be determined jmaterenvironsci.comrsc.org. For Basic Violet 3, monitoring has been performed at 580 nm using UV-Vis spectrophotometry jmaterenvironsci.com. A decrease in absorbance at this wavelength indicates the breakdown of the chromophore responsible for the violet color jmaterenvironsci.com.

While UV-Vis spectrophotometry is effective for monitoring decolorization, it provides limited information about the specific degradation intermediates formed d-nb.infonih.gov. A decrease in color does not necessarily mean complete mineralization of the dye; colorless intermediate products may still be present d-nb.infonih.gov. Therefore, UV-Vis monitoring is often used in conjunction with more advanced techniques like LC-MS for a comprehensive understanding of the degradation process and the identification of by-products nih.govacs.org.

Here is a table summarizing some research findings on adsorption capacities:

Adsorbent TypeSpecific AdsorbentDye AdsorbedMaximum Adsorption Capacity (mg/g)Reference
Agricultural WasteDate Pits (Binary system with Basic Red 2)Basic Violet 388.91 academie-sciences.frresearchgate.net
Agricultural WastePistachio ShellsViolet B (Basic Dye)>70% removal in 45 mins (initial) academicjournals.org
Mucilaginous SeedsSalvia sclarea seedsBasic Violet 1619.80 - 61 researchgate.netscribd.com
Polymeric HydrogelChitosan-based nanocomposite hydrogel (CS/(AM-co-IA)/GO-3)Basic Violet 14276.21 tubitak.gov.tr
Metal-Organic FrameworkZn(II)-based MOF (ZPBIF-1)Basic Violet 141250 nih.gov

Note: Capacities can vary based on experimental conditions such as pH, temperature, and initial concentration.

Subject: Information Regarding the Chemical Compound Basic Violet 22

This response addresses your request for an English article focusing solely on the chemical compound Basic Violet 22, specifically covering environmental chemical transformations and remediation research according to the provided outline (Sections 7.4, 7.4.1, and 7.4.2).

The search results provided extensive information on the environmental degradation and remediation of other basic violet dyes, such as Basic Violet 2, Basic Violet 3 (Crystal Violet), Basic Violet 4 (Crystal Violet), Basic Violet 10, Basic Violet 14, Basic Violet 16, and Basic Violet I. Studies on these related compounds discuss various degradation methods (photocatalysis, biodegradation, ozonation, electrochemical degradation, hydrodynamic cavitation), reaction pathways (N-de-ethylation, chromophore destruction), intermediates, kinetics (pseudo-first-order, pseudo-second-order), and computational approaches (DFT calculations, toxicity prediction). americanchemicalsuppliers.comwikipedia.org

However, this detailed level of environmental degradation and modeling research was not found for Basic Violet 22 (C.I. Basic Violet 22, CAS 11075-24-4, C17H17ClN2S). worlddyevariety.com

Therefore, based on the provided search results and the strict instruction to focus solely on Basic Violet 22 and adhere strictly to the specified outline, it is not possible to generate thorough, informative, and scientifically accurate content for sections 7.4, 7.4.1, and 7.4.2 pertaining specifically to Basic Violet 22 at this time.

Below is the basic information identified for Basic Violet 22:

Basic Violet 22 is identified as C.I. Basic Violet 22, belonging to the multi-methine class of dyes. worlddyevariety.com Its molecular formula is C₁₇H₁₇ClN₂S, with a molecular weight of 316.85. worlddyevariety.com The CAS Registry Number for Basic Violet 22 is 11075-24-4. worlddyevariety.com It is manufactured through the oxidation coupling of N-methyl-2-benzothiazolyl hydrazone and m-Toluidine with hydrogen peroxide. worlddyevariety.com Basic Violet 22 is described as a bright purple, deep red powder used primarily in acrylic fabric dyeing and printing. worlddyevariety.com

Advanced Research Applications of Basic Violet 2 in Chemical Science

Development of Analytical Methodologies Utilizing Basic Violet 2 as a Probe

The intense color and tunable spectroscopic properties of Basic Violet 2 make it a candidate for developing sensitive analytical methods.

Spectrophotometric and fluorometric methods are widely used for the quantitative determination of various substances. The development of such assays often relies on probes that exhibit a measurable change in absorbance or fluorescence upon interaction with the analyte. While direct examples of Basic Violet 2 being used as the probe for specific analytes in advanced assays are not extensively detailed in the provided results, the principles of using dyes with similar properties are well-established researchgate.netresearchgate.netdergipark.org.troup.comthermofisher.com.

Studies involving related dyes, such as Methylene Violet, have demonstrated their use in spectrophotometric assays based on the formation of ion association complexes with target analytes rasayanjournal.co.in. This principle involves the interaction between a charged dye molecule and an oppositely charged analyte, leading to a complex that can be extracted into an organic solvent and quantified spectrophotometrically rasayanjournal.co.in.

Furthermore, research into the interaction of dyes like Basic Violet 2 with host molecules, such as hydroxypropyl-β-cyclodextrins (HP-β-CDs), has shown that inclusion complex formation can alter the spectroscopic properties of the dye, including enhancing fluorescence intensity conicet.gov.ar. This suggests the potential for developing fluorometric assays where the binding of an analyte to a host-dye complex perturbs the fluorescence of the included Basic Violet 2 molecule conicet.gov.ar. The enhancement in fluorescence intensity observed upon inclusion in HP-β-CDs, along with shifts in the maximum absorption in aqueous solution, corroborate the formation of such inclusion complexes conicet.gov.ar.

The development of spectrophotometric assays typically involves optimizing parameters such as wavelength of maximum absorbance, pH, reagent concentrations, and reaction time to achieve linearity and sensitivity for the analyte researchgate.netdergipark.org.tr. Similarly, fluorometric assay development focuses on excitation and emission wavelengths, factors affecting fluorescence intensity, and potential quenchers abcam.co.jpbdbiosciences.com.

Beyond its traditional use in dyeing materials like textiles, leather, and paper, Basic Violet 2 can be applied in advanced non-biological and non-clinical staining techniques. chemicalbook.comncats.iokemcolour.co.innih.gov. One such application is its use as a developing agent in thin-layer chromatography (TLC) for the visualization of certain organic compounds, such as perfluorinated organics ncats.io. In this context, the dye interacts with the separated analytes on the TLC plate, making them visible under appropriate conditions. While the provided information is limited, this application highlights the use of Basic Violet 2 as a chemical tool for visualization and analysis in chromatographic separations.

Basic Violet 2 as a Reference Standard in Spectroscopic and Kinetic Studies

Basic Violet 2, as a well-defined chemical compound with characteristic spectroscopic properties, can serve as a reference standard in various chemical studies, particularly in spectroscopy and kinetics.

In spectroscopic studies, a pure sample of Basic Violet 2 can be used to calibrate spectrophotometers and validate analytical methods that involve measuring absorbance or fluorescence in the visible spectrum. Its known absorption maxima can serve as reference points.

In kinetic studies, Basic Violet 2 can be used as a model compound to investigate reaction mechanisms and determine kinetic parameters. The decolorization kinetics of triphenylmethane (B1682552) dyes, such as Crystal Violet, in the presence of various reagents have been studied using spectrophotometric methods to monitor the decrease in dye concentration over time weebly.comchemrj.orgscitechnol.com. These studies involve determining the order of reaction with respect to the dye and other reactants, calculating rate constants, and proposing reaction mechanisms based on experimental data chemrj.orgscitechnol.com. Basic Violet 2, with its similar structure, could be used in analogous studies to understand the kinetics of its own reactions or as a reference to compare the reactivity of other compounds. The stability of Basic Violet 2 under different conditions can also be studied using techniques like HPLC-DAD, providing data relevant for its use as a standard europa.eu.

The interaction of Basic Violet 2 with other molecules, such as surfactants, can also be investigated using spectroscopic and kinetic methods to understand binding mechanisms and the effect of the environment on the dye's properties researchgate.net.

Calibration and Validation of Spectroscopic Instruments

Spectroscopic instruments, such as UV-Visible spectrophotometers, require regular calibration and validation to ensure the accuracy and reliability of the obtained data. This process typically involves using reference materials with precisely known spectral properties to check parameters like wavelength accuracy and absorbance linearity. While common standards for these purposes include substances like holmium oxide glass or solutions and potassium dichromate chemicalbook.comresearchgate.netstarnacells.com, the specific use of Basic Violet 2 as a general calibration or validation standard for a wide range of spectroscopic instruments is not prominently featured in standard protocols or recent literature.

However, the well-characterized absorption spectrum of Basic Violet 2, with its defined absorption maxima chemicalbook.comcymitquimica.comconicet.gov.argrafiati.com, could theoretically lend itself to use as a secondary or in-house reference standard in specific analytical methods or for validating instrument performance within a narrow spectral range relevant to its absorption characteristics. The availability of Basic Violet 2 as a "Reference Standard" chemicalbook.comeuropa.eu suggests its use for identification and potentially for quantitative analysis, which indirectly relates to the need for calibrated instruments. The purity of such standards is typically verified using techniques like High-Performance Liquid Chromatography (HPLC) europa.eucymitquimica.com, ensuring the reliability of the material for standardization purposes.

Although detailed research findings or data tables specifically illustrating the widespread use of Basic Violet 2 for the routine calibration or validation of general spectroscopic instruments were not extensively found, its defined spectral properties and commercial availability in high-purity forms suggest a potential, albeit perhaps niche, role in the quality control of spectroscopic measurements, particularly in studies involving the analysis or characterization of this specific dye or similar compounds.

Benchmarking in Kinetic and Mechanistic Investigations

Kinetic and mechanistic investigations in chemistry aim to understand the rates and pathways of chemical reactions. Benchmark reactions and compounds are often used to evaluate the performance of new experimental techniques, computational methods, or theoretical models. While numerous studies investigate the kinetics and mechanisms of dye degradation or reactions involving dyes sigmaaldrich.comconicet.gov.armdpi.comresearchgate.netresearchgate.netnih.govnih.govlabrulez.com, Basic Violet 2 is not consistently highlighted in the reviewed literature as a primary benchmark compound for evaluating the methodologies of kinetic or mechanistic studies themselves in a broad chemical context.

Research involving Basic Violet 2 has included investigations into its degradation kinetics under various conditions, such as photocatalytic degradation [10 (from previous search)]. Studies on the adsorption of related basic dyes often employ kinetic models like pseudo-first and pseudo-second-order models to describe the adsorption process sigmaaldrich.commdpi.comresearchgate.netnih.gov. These studies contribute to the understanding of the reaction dynamics of dyes.

While Basic Violet 2's own reactions and interactions can be subjected to kinetic and mechanistic analysis, its role as a benchmark to compare different investigative approaches or instrument capabilities in chemical kinetics and mechanisms is not a dominant theme in the search results. Benchmarking in the broader chemical literature is more commonly associated with evaluating computational methods for predicting properties or comparing the efficiency of catalysts in specific reactions.

Q & A

Q. What frameworks are recommended for systematic reviews of Basic Violet 22’s mutagenicity across disparate study designs?

  • Methodological Answer : Adhere to PRISMA or Cochrane guidelines for literature screening and risk-of-bias assessments . Use H and R statistics to quantify heterogeneity and perform subgroup analyses by study type (e.g., in vitro vs. in vivo). Publish the review protocol prospectively to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.